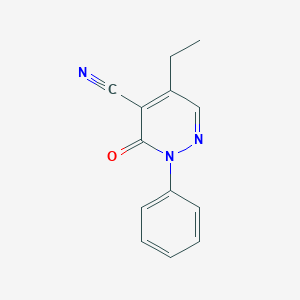
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile, also known as EPDC, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile exerts its biological effects through the inhibition of several enzymes, including COX-2 and LOX. These enzymes are involved in the inflammatory response, and their inhibition has been shown to reduce inflammation and pain. In addition, 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain, and to induce apoptosis in cancer cells. In addition, 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has several advantages for lab experiments, including its potent biological activity and its ability to inhibit several enzymes involved in the inflammatory response. However, the compound has several limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile. One potential direction is the development of more potent and selective inhibitors of COX-2 and LOX, which may have applications in the treatment of inflammatory diseases. In addition, the development of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile derivatives with improved solubility and lower toxicity may lead to the development of more effective anti-cancer drugs. Finally, the study of the mechanism of action of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile may lead to the discovery of new targets for drug development in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile involves the reaction of 2-methyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile with ethyl acetoacetate and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a cyclization process to form the pyridazine ring, followed by the elimination of a molecule of water to produce 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In addition, 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Eigenschaften
Molekularformel |
C13H11N3O |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
5-ethyl-3-oxo-2-phenylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-2-10-9-15-16(13(17)12(10)8-14)11-6-4-3-5-7-11/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
ZYALRZNQFIJZEH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)N(N=C1)C2=CC=CC=C2)C#N |
Kanonische SMILES |
CCC1=C(C(=O)N(N=C1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)